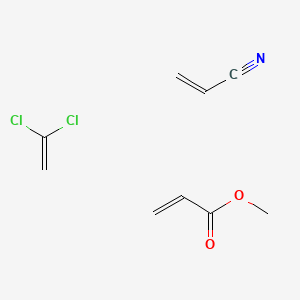
1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,1-Dichloroethene; methyl prop-2-enoate; prop-2-enenitrile” is a combination of three distinct chemical entities: 1,1-Dichloroethene, methyl prop-2-enoate, and prop-2-enenitrile. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
1. 1,1-Dichloroethene
It is a colorless liquid with a sharp odor and is poorly soluble in water but soluble in organic solvents . This compound is primarily used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates .
2. Methyl Prop-2-enoate
It is a colorless liquid with a characteristic acrid odor and is mainly produced to make acrylate fiber, which is used to weave synthetic carpets . It is also a reagent in the synthesis of various pharmaceutical intermediates .
3. Prop-2-enenitrile
It is a colorless volatile liquid with a pungent odor and is used as a monomer in the production of polyacrylonitrile and other polymers .
Preparation Methods
1. 1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane, a relatively unwanted byproduct in the production of 1,1,1-trichloroethane and 1,2-dichloroethane. The conversion is a base-catalyzed reaction that uses either sodium hydroxide or calcium hydroxide at a temperature of around 100°C .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate is typically produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid . Another method involves the transesterification of methyl lactate in the presence of ethenone .
3. Prop-2-enenitrile: Prop-2-enenitrile is produced by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile .
Chemical Reactions Analysis
1. 1,1-Dichloroethene: 1,1-Dichloroethene undergoes various chemical reactions, including polymerization to form polyvinylidene chloride. It can also undergo dehydrochlorination to form chloroacetylene .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate can undergo polymerization to form polymethyl acrylate. It can also participate in Michael addition reactions and Diels-Alder reactions .
3. Prop-2-enenitrile: Prop-2-enenitrile can undergo polymerization to form polyacrylonitrile. It can also participate in nucleophilic addition reactions and can be hydrolyzed to form acrylamide .
Scientific Research Applications
1. 1,1-Dichloroethene: 1,1-Dichloroethene is used in the production of high-purity silicon dioxide films in semiconductor device fabrication . It is also used as a comonomer in the production of various polymers .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . It is also used in the synthesis of pharmaceutical intermediates and as a reagent in organic synthesis .
3. Prop-2-enenitrile: Prop-2-enenitrile is used in the production of polyacrylonitrile, which is a precursor for carbon fiber . It is also used in the production of acrylamide and other chemicals .
Mechanism of Action
1. 1,1-Dichloroethene: 1,1-Dichloroethene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate acts as a monomer in polymerization reactions, where it undergoes free radical polymerization to form polymethyl acrylate .
3. Prop-2-enenitrile: Prop-2-enenitrile acts as a monomer in polymerization reactions to form polyacrylonitrile. It can also undergo nucleophilic addition reactions to form various derivatives .
Comparison with Similar Compounds
1. 1,1-Dichloroethene: Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
2. Methyl Prop-2-enoate: Similar compounds include ethyl acrylate and butyl acrylate. Methyl prop-2-enoate is unique in its lower boiling point and higher reactivity in polymerization reactions .
3. Prop-2-enenitrile: Similar compounds include methacrylonitrile and crotonitrile. Prop-2-enenitrile is unique in its use as a precursor for carbon fiber production .
Properties
CAS No. |
24968-80-7 |
|---|---|
Molecular Formula |
C9H11Cl2NO2 |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C4H6O2.C3H3N.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2(3)4/h3H,1H2,2H3;2H,1H2;1H2 |
InChI Key |
JXNCOIYSKIAACX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=CC#N.C=C(Cl)Cl |
Related CAS |
24968-80-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




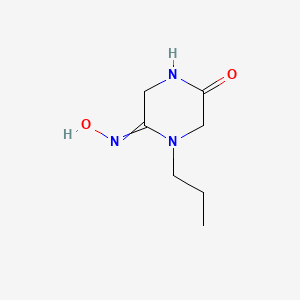
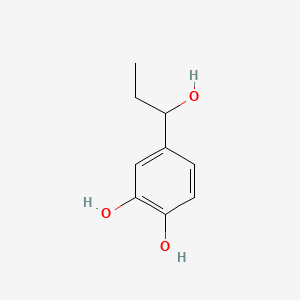

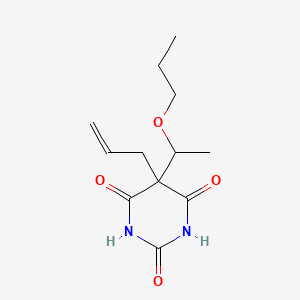
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
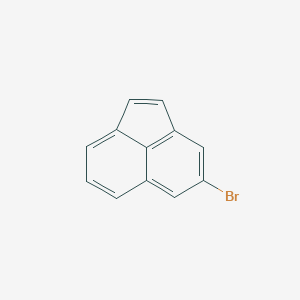
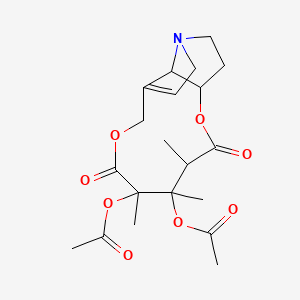
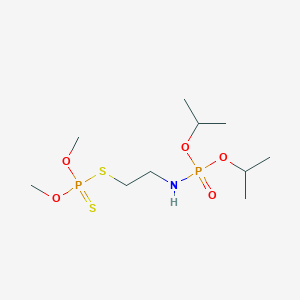
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)
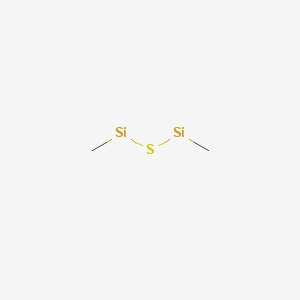
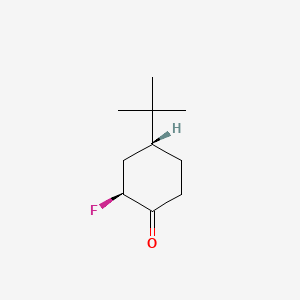
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
